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molecular formula C10H17N3O B8758297 3-(3-hydroxypropyl)-6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepine

3-(3-hydroxypropyl)-6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepine

Cat. No. B8758297
M. Wt: 195.26 g/mol
InChI Key: NSSYKAOEKXVYON-UHFFFAOYSA-N
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Patent
US06187774B1

Procedure details

To a solution (150 ml) of 1-aza-2-methoxy-1-cycloheptene (23.6 g) in butanol was added 3-hydroxypropylcarbohydrazide (23 g) with stirring, and the mixture was refluxed under heating for 3 hours. After the completion of the reaction, the solvent was evaporated under reduced pressure, and the obtained residue was subjected to silica gel column chromatography to give 29 g of 3-(3-hydroxypropyl)-6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepine. To a solution of this compound (0.98 g) in dimethylformamide (20 ml) were added triethylamine (1.4 ml) and methanesulfonyl chloride (0.62 ml) with stirring. Then, 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine (1.28 g), potassium carbonate (1.38 g) and potassium iodide (0.83 g) were added and the mixture was stirred for 4 hours at 60° C. After the completion of the reaction, the reaction mixture was poured into water, extracted with ethyl acetate, washed with water, and dried over magnesium sulfate. The solution was concentrated under reduced pressure to give 3-(3-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)propyl)-6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepine.
Name
1-aza-2-methoxy-1-cycloheptene
Quantity
150 mL
Type
reactant
Reaction Step One
Name
3-hydroxypropylcarbohydrazide
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
NOC1C[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=1.O[CH2:11][CH2:12][CH2:13][NH:14][NH:15][C:16]([NH:18]N)=O.[CH2:20]([OH:24])CCC>>[OH:24][CH2:20][CH2:11][CH2:12][C:13]1[N:18]2[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:16]2=[N:15][N:14]=1

Inputs

Step One
Name
1-aza-2-methoxy-1-cycloheptene
Quantity
150 mL
Type
reactant
Smiles
NOC1=CCCCCC1
Name
3-hydroxypropylcarbohydrazide
Quantity
23 g
Type
reactant
Smiles
OCCCNNC(=O)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Measurements
Type Value Analysis
AMOUNT: MASS 29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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